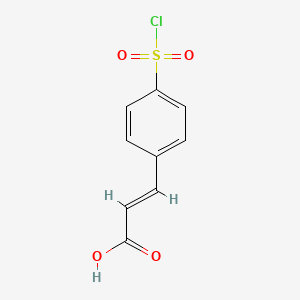

4-Chlorosulfonylcinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chlorosulfonylcinnamic acid synthesis methods

An In-Depth Technical Guide to the Synthesis of 4-Chlorosulfonylcinnamic Acid

Abstract

This compound is a pivotal bifunctional molecule in synthetic organic chemistry, serving as a versatile intermediate for the construction of complex molecular architectures. Its structure, incorporating both a reactive chlorosulfonyl group and a carboxylic acid moiety on a cinnamic acid scaffold, makes it an invaluable building block, particularly in the field of medicinal chemistry for the development of novel sulfonamide-based therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the primary synthesis methods for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of its preparation.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups. The highly electrophilic sulfonyl chloride (-SO₂Cl) group is exceptionally susceptible to nucleophilic attack, most commonly by primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is a cornerstone for the synthesis of a diverse array of sulfonamides, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The cinnamic acid portion, with its carboxylic acid and α,β-unsaturated system, offers additional sites for chemical modification, enabling its incorporation into larger molecules, polymers, or bioconjugates.

This guide focuses on the most direct and industrially relevant synthetic route: the electrophilic chlorosulfonation of cinnamic acid. We will explore the reaction mechanism, provide a validated experimental protocol, and discuss alternative strategies for its synthesis.

Core Synthesis Route: Direct Chlorosulfonation of Cinnamic Acid

The most prevalent method for preparing this compound is the direct reaction of trans-cinnamic acid with a suitable chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H).

Mechanistic Insights and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid, a powerful and highly reactive reagent, serves as the source of the electrophile.[3] While the precise nature of the electrophile can be complex and dependent on conditions, it is often considered to be SO₂Cl⁺ or a related species.[4]

Key Mechanistic Steps:

-

Electrophile Generation: Two molecules of chlorosulfonic acid can react to generate the electrophilic species and other byproducts.

-

Electrophilic Attack: The π-electron system of the benzene ring of cinnamic acid attacks the electrophilic sulfur atom. The acrylic acid substituent (-CH=CHCOOH) is an ortho-, para-directing group, though deactivating. The steric hindrance at the ortho positions favors substitution at the para-position, leading to the formation of this compound as the major product.[5]

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final product.

The choice of chlorosulfonic acid as the reagent is strategic; it acts as both the sulfonating agent and a powerful dehydrating agent, which is crucial for preventing unwanted side reactions.[3] Using a stoichiometric excess of chlorosulfonic acid also helps to drive the reaction to completion and can serve as the solvent.

Diagram: Electrophilic Aromatic Chlorosulfonation of Cinnamic Acid

References

- 1. benchchem.com [benchchem.com]

- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

4-Chlorosulfonylcinnamic acid solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 4-Chlorosulfonylcinnamic Acid

Introduction

This compound is a bifunctional molecule featuring a reactive chlorosulfonyl group and a carboxylic acid moiety attached to a cinnamic acid backbone. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. Its utility as a building block is intrinsically linked to its physicochemical properties. The chlorosulfonyl group offers a site for nucleophilic attack, enabling the formation of sulfonamides, sulfonic esters, and other derivatives, while the cinnamic acid portion provides a rigid, conjugated system that can be further functionalized.

However, the very reactivity that makes this compound synthetically useful also dictates its challenges in handling and formulation. The chlorosulfonyl group is highly susceptible to hydrolysis, and the overall molecule's stability is influenced by environmental factors such as moisture, pH, temperature, and light. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to ensure its effective and reliable application.

Solubility Profile

Understanding the solubility of this compound is the first step in designing any experimental or synthetic procedure. Its solubility is a function of both its nonpolar aromatic framework and its polar, ionizable functional groups, leading to a strong dependence on the chosen solvent system.

Aqueous Solubility and the Critical Role of pH

In neutral or acidic aqueous solutions, this compound exhibits very limited solubility. This is primarily due to the hydrophobic nature of the phenyl ring and the non-ionized state of the carboxylic acid group. However, the most significant challenge to assessing its true aqueous solubility is the rapid and competing reaction of hydrolysis. The chlorosulfonyl group readily reacts with water, converting the parent molecule into 4-sulfocinnamic acid and hydrochloric acid.

The solubility of the parent compound is theoretically governed by the Henderson-Hasselbalch equation. As the pH of the medium increases above the pKa of the carboxylic acid, the group deprotonates to form the more polar and significantly more water-soluble carboxylate anion. This principle is often exploited to dissolve similar acidic compounds in aqueous buffers. However, for this compound, any attempt to dissolve it in aqueous media, regardless of pH, must account for the concurrent hydrolytic degradation.

Solubility in Organic Solvents

The solubility in organic solvents is more practical for synthetic applications where the presence of water is undesirable. Based on available data, this compound demonstrates limited but useful solubility in certain polar organic solvents.

| Solvent | Qualitative Solubility | Rationale for Solvation |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | A polar aprotic solvent capable of disrupting intermolecular hydrogen bonding and solvating both the polar functional groups and, to some extent, the aromatic ring. |

| Methanol | Slightly Soluble[1] | A polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and sulfonyl groups. Solubility may be enhanced with gentle heating, though thermal stability must be considered. |

| Water | Sparingly Soluble / Reactive | While sparingly soluble in its acidic form, the primary interaction is rapid hydrolysis of the sulfonyl chloride group.[2][3] |

Note: "Slightly Soluble" indicates that the compound may not fully dissolve at high concentrations but can form solutions suitable for many reactions.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable standard. This protocol is designed to determine the equilibrium solubility in a non-aqueous solvent where hydrolysis is not a concern.

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent (e.g., anhydrous DMSO) in a sealed, inert-atmosphere vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial at high speed to pellet all undissolved solid.

-

Sampling: Carefully extract a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application. Its degradation can be initiated by moisture, heat, and light.

Hydrolytic Stability: The Dominant Degradation Pathway

The chlorosulfonyl group is the most labile part of the molecule and is highly susceptible to hydrolysis.[2][3] This is a significant stability concern, as even trace amounts of moisture can initiate degradation.

-

Mechanism: The reaction is a nucleophilic acyl substitution where water acts as the nucleophile, attacking the electrophilic sulfur atom. This results in the formation of 4-sulfocinnamic acid and hydrochloric acid (HCl).

-

Practical Implications: The compound is classified as moisture-sensitive and hygroscopic.[1] Therefore, it must be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent premature degradation. Storage in a desiccator or glovebox is highly recommended.

Thermal Stability

Thermal stability is another key parameter, especially for applications requiring elevated temperatures.

-

Decomposition Temperature: this compound has a reported melting point of >190°C with decomposition.[1] This indicates that the molecule is thermally labile and will degrade upon melting.

-

Storage Conditions: To preserve its integrity, long-term storage at low temperatures is essential. Supplier recommendations specify storage in a freezer at -20°C under an inert atmosphere.[1]

-

Causality: The decomposition at high temperatures likely involves complex reactions, including decarboxylation, desulfonylation, and polymerization, driven by the high energy input.

Photostability

Compounds containing conjugated systems like cinnamic acid are often susceptible to photodegradation.

-

Theoretical Risk: The extended π-system in the molecule can absorb UV light, potentially leading to isomerization of the double bond (trans to cis) or more complex degradation pathways.

-

Best Practices (ICH Q1B): While specific photostability data is not available, best practices dictate that the material should be protected from light. According to ICH Q1B guidelines, photostability testing involves exposing the substance to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4][5] A dark control is always run in parallel to differentiate between thermal and light-induced degradation.

-

Storage: The compound should be stored in amber vials or other light-blocking containers to minimize exposure.[6]

Caption: Key Factors Influencing the Stability of this compound.

Experimental Protocol: Assessing Hydrolytic Stability

This protocol provides a framework for evaluating the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent miscible with water (e.g., acetonitrile).

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).

-

Initiation of Degradation: At time zero (t=0), spike a small, known volume of the stock solution into each buffer to a final target concentration. The final percentage of organic solvent should be kept low (<5%) to minimize its effect on the reaction.

-

Time-Point Sampling: Maintain the solutions at a constant temperature. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each buffer.

-

Reaction Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold, anhydrous mobile phase to prevent further degradation before analysis.

-

HPLC Analysis: Analyze each sample using a stability-indicating HPLC method that can separate the parent compound from its primary hydrolytic degradant (4-sulfocinnamic acid).

-

Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH condition. This data can be used to determine the degradation kinetics (e.g., half-life, t½) at each pH.

Summary and Recommendations

This compound is a highly reactive and valuable synthetic intermediate. Its successful use hinges on a thorough understanding of its physicochemical properties.

-

Solubility: The compound is sparingly soluble in common polar organic solvents like DMSO and methanol. Its use in aqueous systems is severely limited by rapid hydrolysis, though its solubility is expected to increase with pH.

-

Stability: The primary stability concern is its extreme sensitivity to moisture, leading to rapid hydrolysis of the chlorosulfonyl group. It is also thermally labile, decomposing at temperatures above 190°C, and should be protected from light.

Core Handling and Storage Recommendations:

-

Storage: Store at -20°C in a tightly sealed, light-resistant container.[1]

-

Atmosphere: Store and handle under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Solvents: Use only anhydrous solvents for any non-aqueous applications.

-

Monitoring: Regularly check the purity of the material using an appropriate analytical method like HPLC, especially before use in a critical synthesis step.

By adhering to these guidelines and understanding the principles outlined in this guide, researchers can effectively manage the challenges associated with this compound and successfully leverage its synthetic potential.

References

The Emergence of a Versatile Reagent: A Technical Guide to 4-Chlorosulfonylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and medicinal chemistry, certain molecules, though not headline-grabbing discoveries in themselves, become indispensable tools for innovation. 4-Chlorosulfonylcinnamic acid is a prime example of such a compound. Its strategic combination of a reactive sulfonyl chloride and a modifiable cinnamic acid backbone has made it a valuable intermediate in the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of the discovery, synthesis, and key applications of this compound, offering a technical resource for researchers leveraging its unique chemical properties.

While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence can be understood as a logical consequence of the well-established principles of aromatic chemistry in the 20th century. The two key synthetic pillars leading to this compound—the synthesis of cinnamic acid and the chlorosulfonation of aromatic rings—were independently well-understood, making their combination a foreseeable step for chemists seeking to create novel bifunctional molecules.

Part 1: The Synthetic Lineage of this compound

The history of this compound is intrinsically linked to the development of two fundamental organic reactions: the synthesis of cinnamic acid and the electrophilic aromatic substitution to introduce a sulfonyl chloride group.

The Foundation: Synthesis of Cinnamic Acid

Cinnamic acid, a naturally occurring organic acid found in cinnamon and other plants, has been known for centuries.[1] Its synthesis in the laboratory was a significant milestone in organic chemistry. The most notable early method is the Perkin reaction , first reported in 1868. This reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid.[2]

Other classical methods for synthesizing cinnamic acid and its derivatives include:

-

Claisen-Schmidt Condensation: A base-catalyzed reaction between an aromatic aldehyde and an aliphatic aldehyde or ketone.

-

Knoevenagel-Doebner Condensation: The reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[3]

These methods provided a reliable supply of cinnamic acid, the essential scaffold upon which the chlorosulfonyl group would be introduced.

The Key Transformation: Aromatic Chlorosulfonation

The introduction of a sulfonyl group onto an aromatic ring is a classic example of electrophilic aromatic substitution.[4] The direct conversion of an aromatic compound to its corresponding sulfonyl chloride is most commonly achieved through chlorosulfonation , using chlorosulfonic acid (ClSO₃H) as the reagent.[4] This reaction was extensively studied in the late 19th and early 20th centuries and became a standard procedure in organic synthesis.[5]

The reaction proceeds via the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid. The carboxylic acid and the vinyl group of cinnamic acid are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution. However, the directing effect of these substituents favors the substitution at the para position (position 4), leading to the desired product.

Part 2: The Synthesis of this compound: A Probable Historical Pathway

Given the established methodologies, the first synthesis of this compound was likely achieved through the direct chlorosulfonation of trans-cinnamic acid.

Experimental Protocol: A Plausible Historical Synthesis

The following protocol outlines a likely method for the laboratory-scale synthesis of this compound based on well-established procedures for aromatic chlorosulfonation.

Reaction: Chlorosulfonation of trans-Cinnamic Acid

Reagents:

-

trans-Cinnamic acid

-

Chlorosulfonic acid (freshly distilled)

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas outlet to neutralize the evolving hydrogen chloride gas, trans-cinnamic acid is slowly added in portions to an excess of ice-cold chlorosulfonic acid with vigorous stirring.

-

The reaction temperature is maintained at a low temperature (e.g., 0-5 °C) during the addition to control the exothermic reaction and minimize side product formation.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete sulfonation. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid this compound is then collected by vacuum filtration, washed with cold water to remove any remaining acid, and dried under vacuum.

Self-Validation: The purity of the synthesized this compound can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy. The expected product would show characteristic signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the presence of the sulfonyl chloride and carboxylic acid functional groups.

Caption: Plausible synthetic pathway to this compound.

Part 3: Physicochemical Properties and Reactivity

This compound is a bifunctional molecule, and its chemistry is dictated by the reactivity of its two key functional groups: the sulfonyl chloride and the carboxylic acid/alkene system.

| Property | Value |

| Molecular Formula | C₉H₇ClO₄S |

| Molecular Weight | 246.67 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | >190°C (decomposes) |

| Solubility | Soluble in DMSO and Methanol |

Data sourced from available chemical supplier information.

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in medicinal chemistry. The carboxylic acid and the α,β-unsaturated system also offer sites for further chemical modification.

Part 4: Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The cinnamic acid scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

By incorporating the reactive sulfonyl chloride "handle," chemists can readily attach various functionalities to the cinnamic acid core, enabling the rapid generation of libraries of novel compounds for biological screening.

A notable application is in the synthesis of cinnamic acid derivatives with sulfonamide moieties . Sulfonamides are a critical class of therapeutic agents with a long history of use as antibacterial drugs ("sulfa drugs").[6] The combination of the cinnamic acid and sulfonamide pharmacophores in a single molecule has been explored for the development of new antimicrobial agents.[6]

Caption: Application workflow of this compound.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of routine chemical preparations, the importance of this compound lies not in a dramatic discovery story but in its enduring utility. As a readily accessible bifunctional intermediate, it continues to empower chemists to explore new chemical space and develop innovative molecules with the potential to address significant challenges in medicine and materials science. This guide serves as a testament to the foundational importance of such versatile reagents in the ongoing advancement of chemical research.

References

- 1. trans-Cinnamic acid - American Chemical Society [acs.org]

- 2. rsc.org [rsc.org]

- 3. CN102531814A - Preparation method for trans-cinnamic acid compound in water insoluble ionic liquid [bmim] PF6 - Google Patents [patents.google.com]

- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. | MDPI [mdpi.com]

- 7. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorosulfonylcinnamic acid CAS number and IUPAC name

An In-Depth Technical Guide to 4-Chlorosulfonylcinnamic Acid for Advanced Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional reagent of significant interest to researchers in drug development, chemical biology, and materials science. We will delve into its fundamental chemical properties, synthesis, and mechanistic actions. The core focus is on its application as a versatile chemical linker for bioconjugation, particularly in the modification of proteins. This document provides field-proven insights and detailed experimental protocols to enable its effective use in a laboratory setting.

Core Chemical Identifiers and Properties

This compound is characterized by a cinnamic acid backbone, which provides a rigid, unsaturated scaffold, and a highly reactive chlorosulfonyl group. This dual functionality is the basis for its utility as a crosslinking agent and synthetic intermediate.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 3-[4-(Chlorosulfonyl)phenyl]-2-propenoic acid | [1] |

| CAS Number | 17641-30-4 | [1] |

| Chemical Formula | C₉H₇ClO₄S | [1] |

| Synonyms | This compound | [1] |

Physicochemical Properties

The physical and chemical characteristics of a reagent are critical for designing experiments, particularly for determining appropriate solvents and storage conditions.

| Property | Value | Source |

| Molecular Weight | 246.67 g/mol | [2] |

| Appearance | Off-White to Yellow Solid | [2] |

| Melting Point | >190°C (decomposition) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Stability | Hygroscopic, Moisture Sensitive | [2] |

Synthesis and Reaction Mechanism

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most common method for introducing a chlorosulfonyl group to an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid.[3][4]

Synthetic Pathway

The synthesis initiates with trans-cinnamic acid, which is reacted with an excess of chlorosulfonic acid. The aromatic ring of the cinnamic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid. Due to the electron-withdrawing nature of the acrylic acid substituent, the substitution is directed to the meta position. However, the reaction can be controlled to achieve substitution at the para position, leading to the desired product.

The mechanism proceeds as follows:

-

Generation of the Electrophile : The sulfur trioxide (SO₃) electrophile is generated from chlorosulfonic acid.

-

Electrophilic Attack : The π-electrons of the phenyl ring of cinnamic acid attack the SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Aromatization : A base (such as the chloride ion) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming a sulfonic acid.

-

Conversion to Sulfonyl Chloride : The resulting sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or an agent like thionyl chloride.[3]

Caption: High-level overview of the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound is primarily derived from its sulfonyl chloride group, which is a highly reactive electrophile. This group readily reacts with nucleophiles, making it an excellent tool for covalent modification of biomolecules.

Bioconjugation and Protein Modification

The primary application is the covalent labeling of proteins. The sulfonyl chloride moiety reacts selectively with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form highly stable sulfonamide linkages.[5][6] This reaction is robust and proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the structural integrity and function of the protein.

The covalent attachment of the cinnamic acid scaffold can be used to:

-

Introduce a rigid linker : The phenyl-propenoic structure can be used to connect different molecules with a defined spatial orientation.

-

Attach reporter molecules : The carboxylic acid group can be further functionalized to attach fluorophores, biotin, or other tags for detection and purification.

-

Develop drug-conjugates : The cinnamic acid core itself possesses biological activities, including antimicrobial and anti-inflammatory properties.[7][8] Conjugating it to a targeting protein or antibody can create novel therapeutic agents.

Caption: Reaction of this compound with a protein's lysine residue.

Intermediate in Medicinal Chemistry

Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[5][9] this compound serves as a valuable building block for synthesizing libraries of novel sulfonamide derivatives. By reacting it with various primary or secondary amines, medicinal chemists can rapidly generate diverse molecular structures for screening in drug discovery programs. The introduction of the sulfonyl group can also improve a drug's metabolic stability and pharmacokinetic properties.[10]

Experimental Protocol: Protein Modification

This protocol provides a detailed methodology for the covalent modification of a protein with this compound, targeting primary amine groups.

Materials and Reagents

-

Protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 mg/mL.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., PD-10) or dialysis tubing (10 kDa MWCO).

Step-by-Step Methodology

Expertise Insight: The choice of buffer is critical. A pH of 8.0-9.0 is optimal because it deprotonates the lysine ε-amino group, enhancing its nucleophilicity, while minimizing the hydrolysis of the sulfonyl chloride.

-

Prepare Protein Solution : Dissolve the protein in the reaction buffer to the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction.

-

Prepare Reagent Stock Solution : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

-

Causality Note: The sulfonyl chloride is highly susceptible to hydrolysis.[2] Preparing the stock solution fresh in an anhydrous organic solvent is essential to ensure maximum reactivity.

-

-

Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the stirring protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Longer incubation at a lower temperature may be necessary for sensitive proteins to prevent denaturation.

-

Quench the Reaction : Add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 30 minutes.

-

Purification : Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

-

Characterization : Confirm the modification using techniques such as mass spectrometry (to determine the increase in molecular weight) or UV-Vis spectroscopy (to detect the cinnamic acid chromophore).

Caption: Experimental workflow for the modification of proteins using this compound.

Conclusion

This compound is a potent bifunctional molecule with significant value for researchers in chemistry and biology. Its ability to form stable sulfonamide bonds with proteins under mild conditions makes it an excellent tool for bioconjugation. Furthermore, its role as a precursor for diverse sulfonamide derivatives positions it as a key intermediate in medicinal chemistry and drug discovery pipelines. The protocols and insights provided in this guide serve as a foundational resource for scientists looking to leverage the unique chemical properties of this reagent in their research.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [amp.chemicalbook.com]

- 3. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]

- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Versatility of the 4-Chlorosulfonylcinnamic Acid Scaffold

An In-Depth Technical Guide to the Derivatives of 4-Chlorosulfonylcinnamic Acid: Synthesis, Properties, and Therapeutic Potential

This compound is a bifunctional organic compound distinguished by a cinnamic acid backbone, which provides a rigid, planar structure, and two highly reactive functional groups: a carboxylic acid and an aromatic sulfonyl chloride. The inherent reactivity of the sulfonyl chloride group, in particular, makes this molecule a valuable starting material for the synthesis of a diverse library of derivatives.[1] The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack, primarily by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[1] This reaction is a cornerstone for creating cinnamoyl sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry for its broad spectrum of biological activities.[2][3]

The cinnamic acid moiety itself is not merely a structural support. Derived from natural sources like cinnamon bark, cinnamic acid and its analogues are known to possess a range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[4][5] The combination of the cinnamoyl scaffold with the sulfonamide functional group—a pharmacophore present in numerous approved drugs—creates a powerful synergy, leading to derivatives with enhanced and often novel therapeutic potential.[6] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a focus on field-proven insights for researchers in drug development.

Part 1: Synthesis of 4-Sulfamoylcinnamic Acid Derivatives

The primary synthetic route to novel derivatives involves the reaction of the sulfonyl chloride group with an amine to form a sulfonamide. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine-containing nucleophile, allowing for the creation of a large and diverse chemical library.

General Reaction Scheme

The fundamental reaction is a nucleophilic acyl substitution at the sulfur atom. An amine attacks the electrophilic sulfur, displacing the chloride leaving group. A non-nucleophilic base is typically included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1]

Caption: General synthesis of N-substituted-4-sulfamoylcinnamic acid derivatives.

Step-by-Step Synthesis Protocol

This protocol describes a reliable method for synthesizing sulfonamide derivatives. The causality behind each step is explained to ensure reproducibility and self-validation.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Pyridine or Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Expertise & Experience: Using an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid, which would terminate the reaction.

-

-

Cooling: Chill the solution in an ice bath to 0 °C.

-

Causality: The reaction with the amine is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

-

-

Reagent Addition: Slowly add the amine (1 equivalent) to the stirred solution. Following this, add the base (e.g., pyridine, 1.2 equivalents) dropwise.

-

Causality: The base is essential to scavenge the HCl generated during the reaction. Its absence would lead to the protonation of the reactant amine, rendering it non-nucleophilic and halting the reaction.

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.

-

Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot validates reaction completion.

-

-

Work-up - Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.

-

Causality: The acidic wash removes the organic base (pyridine/triethylamine) by converting it into a water-soluble salt. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often pure enough for initial screening. For higher purity, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) or purify by column chromatography on silica gel.

Part 2: Biological Properties and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in oncology and infectious diseases.

Antimicrobial Activity

Cinnamoyl sulfonamides exhibit potent activity against a spectrum of pathogens, including drug-resistant bacteria and fungi.

Antibacterial Properties:

-

Activity against Resistant Strains: Certain derivatives have shown significant activity against clinically important resistant bacteria.[7] For instance, N-{[4-chloro-5-methyl-2-(naphthalen-1-ylmethylthio)phenyl]sulfonyl}cinnamamide derivatives were found to be active against High-Level Aminoglycoside Resistant (HLAR) and Vancomycin-Resistant Enterococcus (VRE) strains.[2][7]

-

Synergistic Effects: A key finding is the synergistic effect these compounds exhibit when used in combination with conventional antibiotics.[7] This combination therapy can reduce the minimum inhibitory concentration (MIC) of the antibiotic, potentially overcoming resistance mechanisms and reducing therapeutic doses.[2]

-

Biofilm Inhibition: Many bacterial infections are complicated by biofilm formation, which creates a physical barrier to antibiotics. Cinnamic acid derivatives have been shown to inhibit biofilm formation and disrupt established biofilms, a crucial attribute for treating chronic infections.[2]

Antifungal Properties:

-

Esters derived from cinnamic acid, including halogenated versions like 4-chlorocinnamic acid, have demonstrated broad antifungal activity against various Candida species.[8][9][10] The mechanism often involves interaction with fungal-specific enzymes, such as 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][10]

Table 1: Selected Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Cinnamamide Derivatives (16d, 17c) | Enterococcus spp. (VRE) | 2 - 4 | [2][7] |

| Cinnamamide Derivatives (16a, 16c) | Enterococcus spp. (HLAR) | ~4 | [7] |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | [10] |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL |[10] |

Anticancer Activity

The structural features of cinnamoyl sulfonamides make them adept at targeting pathways critical for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: A series of novel cinnamic acyl sulfonamide derivatives were designed as inhibitors of tubulin polymerization.[11][12] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis. One derivative, 10c, showed potent growth inhibitory activity against a melanoma cell line with an IC₅₀ value of 0.8 μg/mL.[11][12]

Caption: Inhibition of tubulin polymerization by cinnamoyl sulfonamide derivatives.

-

Histone Deacetylase (HDAC) Inhibition: Cinnamoyl sulfonamide hydroxamates have been investigated as HDAC inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell differentiation, making them a validated target in oncology.[4]

Part 3: Experimental Workflows & Data Presentation

This section provides a detailed workflow for the synthesis and evaluation of this compound derivatives, designed as a self-validating system for researchers.

Synthesis and Characterization Workflow

Caption: A self-validating workflow for synthesis and purification.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method.

Materials:

-

Synthesized derivatives (stock solutions in DMSO)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

-

Vehicle control (medium with DMSO)

-

Microplate reader or incubator

Procedure:

-

Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a concentration gradient.

-

Trustworthiness: This serial dilution method is a standardized and reliable way to test a wide range of concentrations efficiently.

-

-

Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria). Dilute this inoculum in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well.

-

Controls: Include a positive control (wells with a standard drug), a negative control (wells with uninoculated medium), and a vehicle control (wells with inoculum and the same concentration of DMSO as the test wells).

-

Self-Validation: The controls are critical. The negative control ensures sterility. The vehicle control confirms that the solvent (DMSO) has no antimicrobial effect at the tested concentration. The positive control validates the susceptibility of the microorganism.

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Conclusion and Future Outlook

Derivatives of this compound represent a promising and versatile class of molecules with significant therapeutic potential. The straightforward and robust synthesis allows for the creation of diverse libraries, while the combined pharmacophores of cinnamic acid and sulfonamide yield potent biological activities. The demonstrated efficacy against drug-resistant microbes and key cancer targets highlights their importance for further investigation.[7][11] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as comprehensive preclinical evaluation, including ADME/Tox profiling, to advance the most promising candidates toward clinical development. The potential for these compounds in combination therapies, particularly in overcoming antibiotic resistance, remains a highly valuable avenue for exploration.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and molecular modeling of cinnamic acyl sulfonamide derivatives as novel antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dual-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorosulfonylcinnamic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorosulfonylcinnamic acid, a bifunctional molecule, presents a compelling case for targeted covalent inhibition in complex biological systems. This technical guide delves into the core mechanisms underpinning its biological activity, moving beyond a superficial overview to provide actionable insights for researchers in drug discovery and chemical biology. By dissecting the individual contributions of the cinnamic acid scaffold and the highly reactive chlorosulfonyl group, we will construct a robust hypothesis for its mechanism of action. This guide will further provide detailed, field-proven experimental protocols to enable the systematic investigation of this and similar reactive molecules, from initial target identification to kinetic characterization and pathway elucidation.

Introduction: The Rationale for a Bifunctional Probe

The pursuit of highly specific and potent modulators of protein function has led to a renaissance in the field of covalent inhibitors. Unlike their non-covalent counterparts, which rely on equilibrium binding, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to complete and sustained inactivation. This compound is a prime example of a rationally designed covalent probe. Its structure marries two key features:

-

A Cinnamic Acid Scaffold: This widespread natural product and its derivatives are known to possess a broad range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] This scaffold provides a foundational framework for molecular recognition, often positioning the molecule within the binding sites of various enzymes, particularly protein kinases.[1][3]

-

A Chlorosulfonyl "Warhead": The chlorosulfonyl group is a highly reactive electrophile. It is analogous to the well-studied sulfonyl fluorides used in chemical biology to covalently modify nucleophilic amino acid residues.[4][5] This "warhead" is poised to react with proximal nucleophiles on a target protein, forming a stable sulfonamide or sulfonyl ester linkage and thus achieving irreversible inhibition.

This guide will explore the synergistic interplay of these two moieties, proposing a detailed mechanism of action and providing the experimental tools to validate it.

Proposed Mechanism of Action: A Tale of Two Moieties

The biological activity of this compound is hypothesized to be driven by a two-step mechanism:

-

Initial Non-Covalent Binding: The cinnamic acid portion of the molecule facilitates initial, reversible binding to a target protein. This interaction is likely guided by a combination of hydrophobic and electrostatic interactions within a binding pocket. The phenyl ring and the carboxylic acid group can engage in van der Waals forces, hydrogen bonding, and pi-stacking interactions with the protein's amino acid residues. This initial binding event is crucial for orienting the reactive chlorosulfonyl group in close proximity to a nucleophilic residue.

-

Irreversible Covalent Modification: Once positioned correctly, the highly electrophilic sulfur atom of the chlorosulfonyl group is susceptible to nucleophilic attack by a nearby amino acid side chain. The most likely candidates for this reaction are the thiol group of cysteine, the hydroxyl group of tyrosine or serine, and the amine group of lysine, with cysteine being a particularly favorable target due to the high nucleophilicity of its thiolate anion.[6] This reaction results in the formation of a stable covalent bond and the displacement of the chloride ion.

This covalent modification can lead to a variety of biological outcomes, including:

-

Direct Enzyme Inhibition: If the modification occurs within the active site of an enzyme, it can directly block substrate binding or catalysis.

-

Allosteric Modulation: Modification at a site distal to the active site can induce conformational changes that alter the protein's activity.

-

Disruption of Protein-Protein Interactions: Covalent modification at a protein-protein interface can sterically hinder the formation of essential biological complexes.

A prime example of a cinnamic acid derivative acting as a covalent inhibitor is Caffeic Acid Phenethyl Ester (CAPE), which has been shown to covalently modify a cysteine residue (Cys528) in the nuclear export protein XPO1/CRM1, thereby inhibiting its function.[7] Similarly, various cinnamic acid derivatives have been developed as covalent inhibitors of protein kinases and the stress-response protein KEAP1.[8][9]

Caption: Proposed two-step mechanism of covalent inhibition by this compound.

Experimental Workflows for Target Identification and Validation

The following protocols provide a comprehensive framework for identifying the protein targets of this compound and validating its proposed mechanism of action.

Target Identification using Chemoproteomics

A powerful and unbiased approach to identify the protein targets of a covalent inhibitor is through competitive activity-based protein profiling (ABPP).[10]

Experimental Protocol: Competitive ABPP for Target Identification

-

Cell Lysate Preparation:

-

Culture cells of interest to ~80% confluency.

-

Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Competitive Inhibition:

-

Aliquot the cell lysate into multiple tubes.

-

Treat the lysates with varying concentrations of this compound (or a vehicle control) and incubate for a specific time (e.g., 1 hour) at room temperature to allow for covalent modification.

-

-

Probe Labeling:

-

Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each lysate and incubate to label the remaining accessible cysteine residues.

-

-

Click Chemistry and Enrichment:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-modified proteins.

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

-

On-Bead Digestion and Mass Spectrometry:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the peptides.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the labeled peptides in each sample.

-

Proteins that show a dose-dependent decrease in labeling by the probe in the presence of this compound are considered potential targets.

-

Caption: Experimental workflow for covalent inhibitor target identification using competitive ABPP.

Identification of the Covalent Modification Site

Once a target protein is identified, it is crucial to pinpoint the exact amino acid residue that is modified.

Experimental Protocol: Mass Spectrometry-based Identification of Modification Site

-

In Vitro Labeling:

-

Incubate the purified recombinant target protein with an excess of this compound.

-

Include a control sample with the protein and vehicle.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database.

-

Look for peptide fragments with a mass shift corresponding to the addition of the 4-sulfonylcinnamic acid moiety. The mass of the modification will be the molecular weight of this compound minus the mass of HCl.

-

The MS/MS fragmentation pattern will reveal the specific amino acid residue that is modified.[11][12]

-

Kinetic Analysis of Irreversible Inhibition

To characterize the potency of the covalent interaction, it is essential to determine the kinetic parameters of inhibition. For irreversible inhibitors, this is typically expressed as the ratio of the inactivation rate constant (kinact) to the inhibitor concentration that gives half-maximal inactivation (KI).

Experimental Protocol: Kinetic Analysis of Irreversible Enzyme Inhibition

-

Enzyme Assay Setup:

-

Establish a continuous or discontinuous assay to monitor the activity of the target enzyme by measuring the formation of a product or the depletion of a substrate over time.

-

-

Determination of kobs:

-

Pre-incubate the enzyme with various concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the residual enzyme activity at each time point and inhibitor concentration.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (kobs).

-

-

Determination of kinact and KI:

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation for a two-step irreversible inhibition model: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

-

The maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined from this plot. The overall potency is often reported as the second-order rate constant kinact/KI.

-

Table 1: Hypothetical Kinetic Parameters for this compound Against a Target Kinase

| Parameter | Value | Unit |

| kinact | 0.1 | min-1 |

| KI | 5 | µM |

| kinact/KI | 20,000 | M-1s-1 |

Conclusion and Future Directions

This compound represents a powerful tool for probing biological systems and serves as a promising scaffold for the development of targeted covalent therapeutics. Its dual-functionality, combining the recognition properties of the cinnamic acid core with the reactive potential of the chlorosulfonyl group, allows for the selective and irreversible modification of protein targets. The experimental workflows detailed in this guide provide a robust framework for elucidating its mechanism of action, from the initial identification of its cellular targets to the precise characterization of the covalent interaction.

Future research should focus on expanding the library of cinnamic acid derivatives with different reactive "warheads" to fine-tune their reactivity and selectivity. Furthermore, the application of these probes in living cells and in vivo models will be crucial for understanding their physiological effects and therapeutic potential. The systematic approach outlined here will undoubtedly accelerate the discovery of novel covalent modulators of protein function and contribute to the development of next-generation precision medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic acid phenethyl ester (CAPE) revisited: Covalent modulation of XPO1/CRM1 activities and implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Spectroscopic Data for 4-Chlorosulfonylcinnamic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chlorosulfonylcinnamic acid, a molecule of significant interest in synthetic chemistry and drug development. While experimentally-derived spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from the closely related analogue, 4-chlorocinnamic acid, to provide a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural features of this compound through spectroscopic analysis.

Molecular Structure and Functional Group Analysis

This compound is a derivative of cinnamic acid, featuring a phenyl ring substituted at the para position with a chlorosulfonyl group. The molecule also possesses a carboxylic acid functional group and a trans-alkene linkage. These structural motifs give rise to characteristic signals in various spectroscopic techniques.

Methodological & Application

Application Notes and Protocols for 4-Chlorosulfonylcinnamic Acid in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide details the proposed application of 4-chlorosulfonylcinnamic acid as a novel bifunctional linker for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). While direct literature for this specific compound in drug delivery is nascent, its chemical architecture presents a compelling platform for bioconjugation. The highly reactive sulfonyl chloride moiety offers a robust handle for covalent attachment to protein-based targeting ligands, such as monoclonal antibodies, through the formation of stable sulfonamide bonds with lysine residues. Concurrently, the carboxylic acid functionality of the cinnamic acid backbone provides a versatile site for the conjugation of therapeutic payloads. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for the synthesis and characterization of drug conjugates utilizing this compound, and troubleshooting guidance based on established bioconjugation principles.

Introduction: The Rationale for this compound as a Bioconjugation Linker

The efficacy of targeted drug delivery systems hinges on the critical interplay between the targeting moiety, the therapeutic payload, and the linking molecule that tethers them.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and exhibit reactivity that allows for controlled and reproducible conjugation.[2] this compound emerges as a promising candidate for a bifunctional linker due to its distinct chemical features:

-

Aryl Sulfonyl Chloride: This functional group is known to react efficiently and selectively with primary and secondary amines, such as the ε-amino group of lysine residues on the surface of antibodies and other proteins, to form highly stable sulfonamide linkages.[3][4] This reaction proceeds under mild conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.

-

Carboxylic Acid: The carboxyl group on the cinnamic acid backbone serves as a classical handle for the attachment of drug molecules that possess a compatible functional group, typically an amine or hydroxyl group, through the formation of an amide or ester bond, respectively.

-

Cinnamic Acid Backbone: The rigid cinnamic acid structure provides a defined spatial separation between the targeting protein and the payload, which can be advantageous in minimizing steric hindrance and preserving the biological activity of both components. The presence of the double bond also opens possibilities for further chemical modifications if desired.

These attributes position this compound as a valuable tool for researchers developing novel bioconjugates for targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is essential for designing and optimizing conjugation strategies.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₄S | [5] |

| Molecular Weight | 246.67 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. For reference, p-chlorosulfonyldihydrocinnamic acid melts at 130-134°C. | [6] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and sparingly soluble in aqueous solutions. Reacts with water. | [6] |

| Reactivity | The sulfonyl chloride is highly reactive towards nucleophiles, particularly amines. It is also moisture-sensitive. | [3] |

Proposed Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using this compound as a linker is envisioned as a two-step process:

-

Activation of this compound and Drug Conjugation: The carboxylic acid of this compound is first activated, for example, using a carbodiimide crosslinker like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated linker is then reacted with the therapeutic payload, which contains a primary amine, to form a stable amide bond. This yields a drug-linker intermediate.

-

Conjugation of Drug-Linker to Antibody: The purified drug-linker intermediate, which now possesses the reactive sulfonyl chloride, is then incubated with the monoclonal antibody. The sulfonyl chloride groups react with the primary amino groups of surface-accessible lysine residues on the antibody to form stable sulfonamide bonds, resulting in the final ADC.

Diagram 1: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific antibody and drug being used.

Protocol for Synthesis of Drug-Linker Intermediate

This protocol describes the conjugation of a drug containing a primary amine to this compound.

Materials:

-

This compound

-

Drug with a primary amine (Drug-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 4 hours at 0 °C, then allow to warm to room temperature and stir for an additional 12 hours.

-

In a separate flask, dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.

-

Slowly add the drug solution to the activated linker solution. Add TEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain the pure drug-linker intermediate.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antibody-Drug Conjugation

This protocol details the conjugation of the drug-linker intermediate to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Drug-linker intermediate (dissolved in a water-miscible organic solvent like DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with 5% v/v DMSO)

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.4-8.0.

-

Prepare a stock solution of the drug-linker intermediate in DMSO at a concentration of 10-20 mM.

-

Slowly add the desired molar excess (e.g., 5-10 fold) of the drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

Monitor the progress of the conjugation by analyzing small aliquots of the reaction mixture.

-

Quench the reaction by adding an excess of a small molecule amine, such as lysine or Tris, to react with any unreacted sulfonyl chloride groups.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7][8]

Diagram 2: Chemical reaction pathway for ADC synthesis.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[9]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.[10][11]

A. Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[10]

-

Principle: ADCs with a higher number of conjugated drugs will be more hydrophobic and will elute later from the HIC column under a decreasing salt gradient.

-

Expected Outcome: A chromatogram showing peaks corresponding to the unconjugated antibody (DAR=0) and antibodies with different numbers of conjugated drugs (DAR=1, 2, 3, etc.). The average DAR can be calculated from the peak areas.

B. Mass Spectrometry (MS)

Intact mass analysis of the ADC provides a direct measurement of the mass of the different drug-loaded species.[12][13]

-

Principle: The mass of the ADC will increase with each conjugated drug-linker molecule. High-resolution mass spectrometry can resolve the different DAR species.

-

Expected Outcome: A deconvoluted mass spectrum showing a distribution of peaks, each corresponding to a specific DAR. The average DAR can be calculated from the relative abundance of each species.[7][14]

| Analytical Technique | Information Provided | Advantages |

| HIC-HPLC | Average DAR, drug load distribution | Robust, widely used for cysteine-linked ADCs, provides distribution information.[10] |

| Mass Spectrometry | Average DAR, drug load distribution, mass confirmation | High accuracy and resolution, provides detailed structural information.[12][13] |

| UV-Vis Spectroscopy | Average DAR | Simple, rapid, and convenient for initial estimation.[11][] |

Analysis of Purity and Aggregation

Size-Exclusion Chromatography (SEC)

SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.[7][8]

-

Principle: Molecules are separated based on their size. Aggregates will elute earlier than the monomeric ADC.

-

Expected Outcome: A major peak corresponding to the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to aggregates.

Conclusion

This compound presents a promising, albeit underexplored, bifunctional linker for the development of drug-delivery systems. Its straightforward and robust conjugation chemistry, based on the formation of stable sulfonamide and amide bonds, makes it an attractive candidate for linking therapeutic payloads to targeting proteins. The protocols and analytical methods described in this guide provide a solid foundation for researchers to explore the potential of this novel linker in their drug development programs. As with any new chemical entity, careful optimization and thorough characterization will be paramount to achieving the desired therapeutic outcomes.

References

- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [amp.chemicalbook.com]

- 6. P-CHLOROSULFONYLDIHYDROCINNAMIC ACID | 63545-54-0 [chemicalbook.com]

- 7. waters.com [waters.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

Application Notes & Protocols: 4-Chlorosulfonylcinnamic Acid as a Novel Linker for Stable Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[2] This document introduces 4-chlorosulfonylcinnamic acid as a novel, heterobifunctional linker for the development of highly stable, non-cleavable ADCs. We provide a detailed scientific overview, step-by-step protocols for drug-linker synthesis and antibody conjugation, and comprehensive methodologies for the characterization and quality control of the resulting ADC. The protocols are designed for researchers, scientists, and drug development professionals seeking to explore new linker technologies for robust and effective therapeutic candidates.

Introduction: The Rationale for a Sulfonamide-Based Linker

The efficacy of an ADC is critically dependent on the stability of the linker in systemic circulation.[] Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[4] While many linker strategies exist, including cleavable disulfides and peptides, non-cleavable linkers that rely on the complete lysosomal degradation of the antibody offer maximum stability.[5][]

This compound presents a unique scaffold for creating such stable conjugates. Its structure features two key reactive sites:

-

Aromatic Sulfonyl Chloride (-SO₂Cl): This functional group reacts efficiently and specifically with the nucleophilic ε-amine of solvent-accessible lysine residues on the antibody surface.[7] This reaction forms a highly stable sulfonamide bond, which is resistant to hydrolysis and enzymatic degradation under physiological conditions.[8][9]

-

Cinnamic Acid Carboxyl Group (-COOH): This group provides a versatile handle for attaching the cytotoxic payload. After activation, it readily couples with amine-functionalized drugs to form a stable amide bond. The cinnamic acid backbone itself may also contribute favorable properties to the ADC, as its derivatives have been explored for various biological activities.[10][11]

This dual-functionality allows for a straightforward, two-stage conjugation process, yielding a homogeneous and stable ADC product.

Principle of Conjugation Chemistry

The core of this methodology is the formation of a sulfonamide linkage between the antibody and the linker. The sulfonyl chloride is a potent electrophile that demonstrates high reactivity towards the unprotonated form of lysine's primary amine. This reaction is highly favorable under slightly basic conditions (pH ~8.0-9.0), which deprotonates the lysine ε-amino group, enhancing its nucleophilicity without significantly denaturing the antibody.